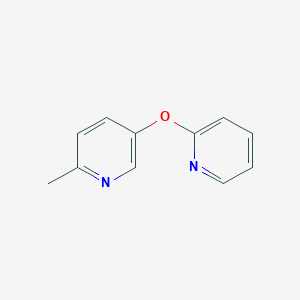

2-methyl-5-(pyridin-2-yloxy)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-methyl-5-(pyridin-2-yloxy)pyridine” is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives have been a hot topic in the pesticide field for many years because of their excellent biological activity . They are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides .

Synthesis Analysis

The synthesis of pyridine derivatives often involves the condensation of acetaldehyde and ammonia in the presence of an oxide catalyst . In a study, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .Scientific Research Applications

Fungicidal Activity

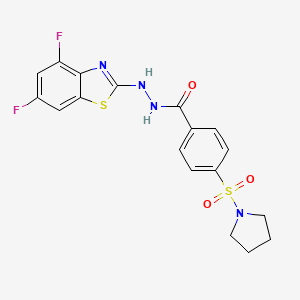

“2-methyl-5-(pyridin-2-yloxy)pyridine” is used in the design and synthesis of pyrimidinamine derivatives, which have shown excellent fungicidal activity . For instance, a compound named (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .

Synthesis of 2-Methylpyridines

“2-methyl-5-(pyridin-2-yloxy)pyridine” can be used in the flow synthesis of 2-methylpyridines via α-methylation . This method is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .

Inhibition of Collagen Synthesis

“2-methyl-5-(pyridin-2-yloxy)pyridine” can be used in the synthesis of compounds that inhibit collagen synthesis . For instance, N2,N4-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide (HOE-077), a prodrug of pyridine-2,4-dicarboxylic acid (24PDC), can inhibit collagen synthesis in rat and dog models by inactivating hepatic stellate cells that are mainly responsible for collagen synthesis in liver fibrosis .

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Compounds synthesized using “2-methyl-5-(pyridin-2-yloxy)pyridine” can inhibit VEGFR-2 . VEGFR-2 inhibitors like sorafinib can reduce collagen deposition by nearly 63% in a liver fibrosis model .

Inhibition of Platelet Derived Growth Factor-β (PDGF-β)

“2-methyl-5-(pyridin-2-yloxy)pyridine” can be used in the synthesis of compounds that inhibit PDGF-β . PDGF-β inhibitors can reduce collagen deposition in liver fibrosis models .

Inhibition of Transforming Growth Factor-β1 (TGF-β1)

Compounds synthesized using “2-methyl-5-(pyridin-2-yloxy)pyridine” can inhibit TGF-β1 . TGF-β1 inhibitors can block the mRNA expression of TGF-β1 in hepatic stellate cells .

Mechanism of Action

Mode of Action

2-Methyl-5-(pyridin-2-yloxy)pyridine interacts with its target by inhibiting the mitochondrial complex I . This inhibition disrupts the normal flow of electrons through the electron transport chain, leading to a decrease in the production of ATP, the primary energy currency of the cell .

Biochemical Pathways

The primary biochemical pathway affected by 2-methyl-5-(pyridin-2-yloxy)pyridine is the electron transport chain . By inhibiting the mitochondrial complex I, this compound disrupts the normal flow of electrons through this chain, affecting the downstream production of ATP .

properties

IUPAC Name |

2-methyl-5-pyridin-2-yloxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9-5-6-10(8-13-9)14-11-4-2-3-7-12-11/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXLXWUHLUNYKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)OC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-(pyridin-2-yloxy)pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide](/img/structure/B6493043.png)

![N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B6493048.png)

![2-fluoro-N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide](/img/structure/B6493051.png)

![2-fluoro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide](/img/structure/B6493057.png)

![N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3,4-dimethylbenzamide](/img/structure/B6493069.png)

![N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2,6-dimethoxybenzamide](/img/structure/B6493076.png)

![N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)naphthalene-2-carboxamide](/img/structure/B6493084.png)

![N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methoxybenzamide](/img/structure/B6493091.png)

![3-[(2-fluorophenyl)methoxy]pyridine](/img/structure/B6493098.png)

![(2Z)-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide](/img/structure/B6493114.png)

![N'-(4-chloro-1,3-benzothiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzohydrazide](/img/structure/B6493123.png)

![(2Z)-2-[(2-methoxyphenyl)methylidene]-6-[(2-methylprop-2-en-1-yl)oxy]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6493143.png)

![(2Z)-6-ethoxy-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6493149.png)